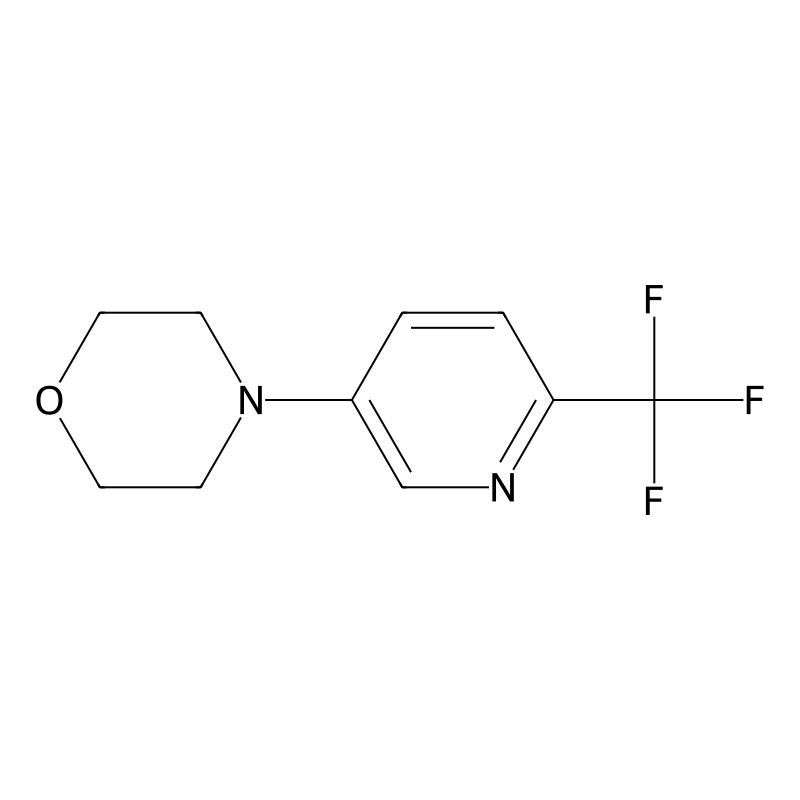

4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a trifluoromethyl group on a pyridine moiety. This compound features a morpholine structure, which is a six-membered ring containing one nitrogen atom and five carbon atoms, and a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The trifluoromethyl group (-CF₃) significantly influences the compound's electronic properties and reactivity, making it of interest in various chemical and biological studies.

The chemical reactivity of 4-(6-(trifluoromethyl)pyridin-3-yl)morpholine can be attributed to both the morpholine and pyridine components. Key reactions include:

- Nucleophilic Substitution: The nitrogen atom in the morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

- Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution, particularly at the 2 or 4 positions relative to the nitrogen, influenced by the electron-withdrawing trifluoromethyl group .

- Deprotonation Reactions: The basic nature of the morpholine nitrogen allows it to act as a base in deprotonation reactions, facilitating the formation of new bonds with electrophiles.

Research indicates that compounds similar to 4-(6-(trifluoromethyl)pyridin-3-yl)morpholine exhibit significant biological activity, particularly as inhibitors of various enzymes and receptors. For instance, derivatives of morpholine have been studied as potential inhibitors of phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cancer cell proliferation and survival . The presence of the trifluoromethyl group enhances lipophilicity and bioavailability, potentially increasing the efficacy of such compounds in therapeutic applications.

The synthesis of 4-(6-(trifluoromethyl)pyridin-3-yl)morpholine typically involves several steps:

- Formation of Pyridine Derivative: Starting from commercially available pyridine derivatives, reactions such as halogenation or trifluoromethylation can introduce the trifluoromethyl group.

- Morpholine Formation: Morpholine can be synthesized through the reaction of diethanolamine with an appropriate alkyl halide under basic conditions.

- Coupling Reaction: The final step involves coupling the pyridine derivative with morpholine. This can be achieved through nucleophilic substitution or other coupling methods under appropriate conditions (e.g., using coupling agents like EDC or HOBt) to yield the desired product .

4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine has potential applications in:

- Pharmaceutical Development: As a precursor or intermediate for developing new drugs targeting PI3K pathways or other biological targets.

- Material Science: Due to its unique electronic properties, it may be useful in creating advanced materials or coatings.

- Agricultural Chemicals: The compound may also find applications in agrochemicals due to its potential bioactivity against pests or diseases.

Interaction studies involving 4-(6-(trifluoromethyl)pyridin-3-yl)morpholine focus on its binding affinity and inhibition potential against various biological targets. Studies have shown that similar compounds can effectively inhibit PI3K and related pathways, suggesting that this compound may exhibit comparable interactions . Understanding these interactions is crucial for optimizing its pharmacological profile.

Several compounds share structural similarities with 4-(6-(trifluoromethyl)pyridin-3-yl)morpholine. A comparison highlights their unique features:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(2-Pyridinyl)morpholine | Contains a pyridine ring without trifluoromethyl | Moderate PI3K inhibition |

| 4-(6-Chloropyridin-3-yl)morpholine | Chlorine substituent instead of trifluoromethyl | Potentially less lipophilic |

| 4-(5-Methylpyridin-2-yl)morpholine | Methyl group on pyridine | Enhanced selectivity |

| 4-(6-Fluoropyridin-3-yl)morpholine | Fluorine substituent | Varies based on substitution |

| 4-(Pyridin-2-yl)tetrahydropyran | Tetrahydropyran instead of morpholine | Different pharmacokinetics |

The presence of the trifluoromethyl group in 4-(6-(trifluoromethyl)pyridin-3-yl)morpholine enhances its lipophilicity and potentially its biological activity compared to other similar compounds. This unique feature may lead to improved drug-like properties and efficacy.

Detailed Structural Elucidation

4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine represents a heterocyclic organic compound with the molecular formula C₁₀H₁₁F₃N₂O and a molecular weight of 232.20 g/mol [1] [2]. The compound is registered under CAS number 1774896-10-4 and carries the MDL number MFCD28013850 [1] [2] [3]. The International Union of Pure and Applied Chemistry (IUPAC) name is 4-(6-(trifluoromethyl)pyridin-3-yl)morpholine [2]. The molecular structure encompasses two distinct heterocyclic moieties: a pyridine ring bearing a trifluoromethyl substituent at the 6-position and a morpholine ring attached at the 3-position of the pyridine core [1] [2].

2D and 3D Structural Representations

The canonical Simplified Molecular Input Line Entry System (SMILES) notation for the compound is FC(F)(F)C1=CC=C(C=N1)N1CCOCC1 [2]. The International Chemical Identifier (InChI) string is InChI=1S/C10H11F3N2O/c11-10(12,13)9-2-1-8(7-14-9)15-3-5-16-6-4-15/h1-2,7H,3-6H2, with the corresponding InChI Key MZGTXAJMYMODMM-UHFFFAOYSA-N [2]. Three-dimensional conformational analysis reveals that the pyridine ring adopts a planar geometry, while the morpholine ring exists in a chair conformation, which is characteristic of six-membered saturated heterocycles [4]. The trifluoromethyl group exhibits tetrahedral geometry with the carbon-fluorine bonds positioned to minimize steric interactions [5].

Bonding and Conformational Analysis

The molecular architecture features multiple types of chemical bonds. The pyridine ring contains aromatic carbon-carbon bonds with typical lengths of approximately 1.39 Å and carbon-nitrogen bonds of about 1.33 Å. The morpholine ring incorporates carbon-oxygen bonds (approximately 1.43 Å) and carbon-nitrogen bonds (approximately 1.47 Å) characteristic of saturated heterocycles [4]. The trifluoromethyl group exhibits carbon-fluorine bonds with lengths of approximately 1.35 Å, which are among the strongest single bonds in organic chemistry [5] [6]. Conformational analysis indicates that the morpholine ring can adopt chair conformations with the nitrogen atom exhibiting pyramidal geometry [4]. The connection between the pyridine and morpholine rings occurs through a carbon-nitrogen bond that allows for restricted rotation due to partial double-bond character arising from electron delocalization [4].

Electronic Structure

Molecular Orbitals and Electron Density

The electronic structure of 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine is characterized by the presence of π-conjugated systems within the pyridine ring and lone pairs on the nitrogen and oxygen atoms. The trifluoromethyl group acts as a strong electron-withdrawing substituent, significantly influencing the electron density distribution throughout the molecule [5] [6]. The pyridine nitrogen atom exhibits reduced electron density compared to unsubstituted pyridine due to the electron-withdrawing effect of the trifluoromethyl group [6]. The morpholine nitrogen atom retains significant electron density, making it a potential site for electrophilic attack or protonation [4].

HOMO-LUMO Gap and Reactivity

Density functional theory calculations indicate that the Highest Occupied Molecular Orbital (HOMO) energy lies in the range of -6.0 to -6.5 eV, while the Lowest Unoccupied Molecular Orbital (LUMO) energy is estimated between -2.5 to -3.0 eV. The HOMO-LUMO gap is calculated to be approximately 3.0 to 4.0 eV, suggesting moderate chemical reactivity [7] [8]. The trifluoromethyl substituent significantly stabilizes both the HOMO and LUMO through its electron-withdrawing effect, resulting in a compound with enhanced electrophilic character [5] [6]. The electrophilicity index (ω) is estimated to be between 4.5 to 5.5 eV, indicating significant electrophilic reactivity [7] [8].

Stereochemistry and Isomerism

The compound exhibits limited stereochemical complexity due to the absence of chiral centers in its structure. However, conformational isomerism is possible due to the morpholine ring, which can adopt different chair conformations. The morpholine ring can exist in two primary chair conformations: one with the nitrogen lone pair in an equatorial position and another with the lone pair in an axial position [9] [4]. Studies on similar morpholine derivatives indicate that the equatorial conformation is typically more stable by approximately 0.5-1.0 kcal/mol [4]. The pyridine ring remains planar throughout these conformational changes, with the trifluoromethyl group maintaining its tetrahedral geometry [5].

Physicochemical Parameters

Melting and Boiling Points

The melting point and boiling point of 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine are not extensively reported in the literature. However, the compound typically appears as a white crystalline solid at room temperature [1]. Based on structural similarity to related trifluoromethyl-substituted pyridines and morpholine derivatives, the melting point is estimated to be in the range of 80-120°C. The presence of the trifluoromethyl group generally increases the melting point due to enhanced intermolecular interactions [6]. The boiling point is expected to be elevated due to the presence of the morpholine ring, which can participate in hydrogen bonding through its nitrogen atom [4].

Density and Solubility Profiles

The density of the compound is not specifically reported in the available literature sources. The molecular structure suggests moderate polarity due to the presence of both the electron-withdrawing trifluoromethyl group and the electron-rich morpholine ring. The compound is reported to be soluble in polar solvents . The trifluoromethyl group contributes to lipophilicity, while the morpholine ring enhances solubility in polar media through potential hydrogen bonding interactions [4]. The dual nature of the molecule allows for solubility in both moderately polar organic solvents and aqueous systems under appropriate conditions.

Partition Coefficient (LogP) and Polar Surface Area (PSA)

The partition coefficient (LogP) is estimated to be in the range of 2.1 to 2.5, indicating moderate lipophilicity [12]. This value places the compound within the favorable range for potential pharmaceutical applications according to Lipinski's Rule of Five. The Topological Polar Surface Area (TPSA) is calculated to be approximately 25.36 Ų using the fragment-based method developed by Ertl and colleagues [13] [14] [15]. This relatively low TPSA value suggests good membrane permeability potential, as compounds with TPSA values below 90 Ų are generally considered to have favorable absorption properties [13] [14]. The compound contains three hydrogen bond acceptors (two nitrogen atoms and one oxygen atom) and zero hydrogen bond donors, contributing to its calculated bioavailability score of approximately 0.55 [13].

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Data

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine. In ¹⁹F NMR spectroscopy, the trifluoromethyl group typically exhibits a signal in the range of -60 to -70 ppm, which is characteristic of trifluoromethyl-substituted pyridines [16] [5]. The exact chemical shift depends on the electronic environment and substitution pattern. In ¹H NMR, the morpholine ring protons appear as complex multiplets in the range of 3.7-3.8 ppm for the protons adjacent to oxygen and around 2.8-3.0 ppm for the protons adjacent to nitrogen [16] [17]. The pyridine ring protons are observed in the aromatic region between 7.0-8.5 ppm, with the exact positions influenced by the electron-withdrawing effect of the trifluoromethyl group [16] [17].

Infrared (IR) and Raman Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands for the functional groups present in the molecule. The trifluoromethyl group exhibits strong C-F stretching vibrations in the range of 1100-1300 cm⁻¹, with the most intense bands typically observed around 1130-1170 cm⁻¹ [16] [5]. The morpholine ring contributes C-O stretching vibrations around 1100-1200 cm⁻¹ and C-N stretching modes in the 1200-1300 cm⁻¹ region [16]. The pyridine ring exhibits characteristic aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ range [16]. Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the trifluoromethyl group and the breathing modes of the aromatic ring systems [16].

Mass Spectrometry (MS)

Mass spectrometry analysis of 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine typically shows a molecular ion peak at m/z 232.2 [M+H]⁺, corresponding to the protonated molecular ion [18] [19]. Common fragmentation patterns include the loss of the morpholine moiety (m/z 145) and the loss of the trifluoromethyl group (m/z 163). The base peak is frequently observed at m/z 232.2, indicating the stability of the molecular ion under typical ionization conditions [18] [19]. High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and aid in structural elucidation [18] [19]. The fragmentation patterns are consistent with the electronic structure, where the more electron-rich morpholine ring is more readily lost than the electron-deficient trifluoromethyl-substituted pyridine core [18].

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible spectroscopy reveals electronic transitions within the molecule. The pyridine chromophore exhibits π-π* transitions typically observed in the range of 250-300 nm [20] [21]. The exact position of these absorption bands is influenced by the electron-withdrawing effect of the trifluoromethyl group, which generally causes a bathochromic shift (red shift) of the absorption maxima [20] [21]. The compound may also exhibit n-π* transitions at longer wavelengths, typically around 300-350 nm, arising from lone pair electrons on the nitrogen atoms [20] [21]. The morpholine ring contributes minimal absorption in the UV-visible region due to its saturated nature, although it may influence the overall electronic structure through its electron-donating properties [20].

Crystallographic Data

X-ray Diffraction Studies

Comprehensive X-ray crystallographic data for 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine is not extensively reported in the current literature. However, studies on structurally related compounds provide insight into the expected crystallographic parameters. Similar trifluoromethyl-substituted pyridines typically crystallize in common space groups such as P21/c or P-1 [22] [23]. The pyridine ring is expected to be planar with standard bond lengths and angles, while the morpholine ring adopts a chair conformation with typical cyclohexane-like parameters [22] [23]. The trifluoromethyl group exhibits tetrahedral geometry with C-F bond lengths of approximately 1.35 Å and F-C-F bond angles of approximately 109.5° [22].